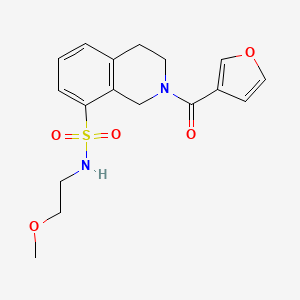

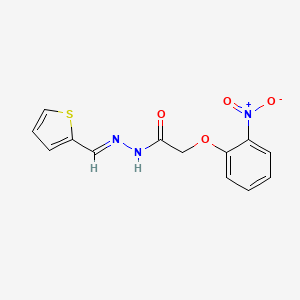

![molecular formula C23H18BrN5OS B5541992 N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of specific aldehydes with hydrazide compounds. For example, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide, demonstrating a common synthetic pathway that might be applicable to the compound (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure is typically confirmed through techniques such as MS, H-1 NMR, IR, and X-ray diffraction. For instance, the crystal structure of related compounds reveals their crystallization in specific systems and the presence of intermolecular hydrogen-bond interactions, which are critical for stabilizing the compound's structure (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Hydrazone compounds, including those related to the specified compound, often exhibit interesting chemical reactions due to their structural features. They are characterized by their ability to form stable structures through hydrogen bonds and π···π interactions, as seen in other synthesized hydrazone derivatives (G. Sheng et al., 2015).

Physical Properties Analysis

The physical properties of compounds in this category, such as melting points, solubility, and crystalline form, are often determined through analytical techniques including X-ray diffraction. These properties are influenced by the compound's molecular structure and intermolecular interactions (G. Sheng et al., 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemical entities, stability under various conditions, and potential for undergoing specific chemical transformations, are key areas of study. For related compounds, investigations have highlighted their interactions and inhibitory activities against biological targets, shedding light on their chemical behavior and potential applications (G. Sheng et al., 2015).

Aplicaciones Científicas De Investigación

Anticancer Applications

N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and its derivatives have shown potential as anticancer agents. These compounds have been evaluated for their cytotoxic activity against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The research indicates that specific substitutions on the compound's scaffold can modulate its antitumor properties (Osmaniye et al., 2018).

Lipase and α-Glucosidase Inhibition

Studies have also explored the use of N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide derivatives for inhibiting lipase and α-glucosidase, enzymes relevant in metabolic disorders. These derivatives have demonstrated significant inhibitory activity, suggesting their potential application in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal activities of derivatives of this compound. Some of these derivatives have shown promising results against bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sirajuddin et al., 2013).

Antioxidant Properties

The antioxidant properties of N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide and its derivatives have been studied, demonstrating their potential as free radical scavengers. This suggests possible applications in preventing oxidative stress-related diseases (Duan et al., 2007).

Catalytic Applications

Additionally, these compounds have been used in the synthesis of catalysts for various chemical reactions. For instance, they have been involved in the synthesis of palladium complexes used in catalytic hydroarylation of alkynes (Saravanakumar et al., 2011).

Propiedades

IUPAC Name |

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5OS/c24-20-14-8-7-11-18(20)15-25-26-21(30)16-31-23-28-27-22(17-9-3-1-4-10-17)29(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,26,30)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBJWUGNNYEGEQ-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

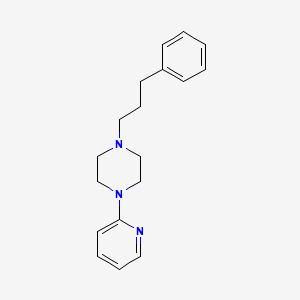

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)

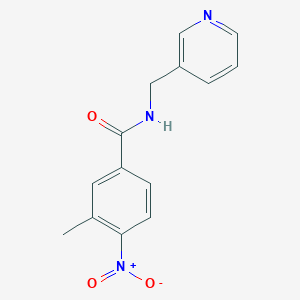

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

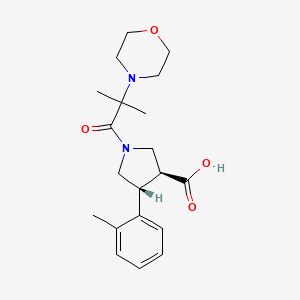

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)